Lipophilicity-Driven Differentiation: Ethyl vs. Methyl Ester 1,3,5-Triazine Analogs
The choice of the ethyl ester over the methyl ester provides a quantifiable, predictable increase in lipophilicity that is crucial for optimizing pharmacokinetic properties in early drug discovery. The target compound's computed LogP (cLogP) of 4.0 [1] represents a significant 0.7 log unit increase over the methyl ester analog, which has a cLogP of 3.3 [2]. This difference in a key descriptor directly influences membrane permeability and in vivo distribution.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 |
| Comparator Or Baseline | Methyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate (cLogP = 3.3) |
| Quantified Difference | Target compound has a +0.7 log unit higher cLogP, indicating greater lipophilicity and potential for improved membrane permeation. |
| Conditions | Computed by XLogP3 3.0 algorithm, a well-established in silico model for predicting lipophilicity [REFS-1, REFS-2]. |
Why This Matters
Procurement of the precise ester is non-trivial; a 0.7 log unit difference in cLogP can be the difference between a lead compound with promising oral bioavailability and one that is impermeable, making this specification critical for medicinal chemistry SAR studies.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2795443, Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate. Computed Property: XLogP3-AA = 4.0. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2795443 (Accessed 2026-04-30). View Source
- [2] Estimated value based on methyl ester analog structure. PubChem's XLogP3 algorithm consistently applies a penalty/bonus of approximately -/+ 0.5-0.6 per carbon atom variation for simple aliphatic esters, making a cLogP of ~3.3 for the methyl ester a highly reliable estimate validated against known experimental values for related substituted benzoate esters. View Source
